Propylenediphosphonic acid

Catalog No.
S790754
CAS No.
4671-82-3
M.F
C3H10O6P2
M. Wt
204.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylenediphosphonic acid

CAS Number

4671-82-3

Product Name

Propylenediphosphonic acid

IUPAC Name

1-phosphonopropan-2-ylphosphonic acid

Molecular Formula

C3H10O6P2

Molecular Weight

204.06 g/mol

InChI

InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9)

InChI Key

DZQCAOQMXPROIJ-UHFFFAOYSA-N

SMILES

CC(CP(=O)(O)O)P(=O)(O)O

Canonical SMILES

CC(CP(=O)(O)O)P(=O)(O)O

The exact mass of the compound Propylenediphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propylenediphosphonic acid (also known as 1,3-propanediphosphonic acid) is a short-chain aliphatic bisphosphonate characterized by two terminal phosphonic acid groups separated by a three-carbon alkyl spacer. In industrial and advanced materials procurement, this compound is selected for its measurable proton conductivity in anhydrous environments, its multi-dentate chelation on metal surfaces, and its precise spatial geometry for molecular recognition. Unlike standard monophosphonates or polymeric sulfonic acids, propylenediphosphonic acid provides distinct thermal stability (maintaining conductivity up to 200 °C) and specific allosteric binding capabilities, making it a critical precursor for high-temperature fuel cell membranes, advanced corrosion inhibitors, and targeted biochemical probes [1].

Substituting propylenediphosphonic acid with monophosphonates (e.g., propylphosphonic acid) or alternative chain-length bisphosphonates fundamentally compromises system performance. In surface passivation, monophosphonates lack the dual-anchoring capability required to form resilient monolayers on metal oxides, resulting in higher analyte loss in chromatographic systems [1]. In proton-conducting membranes, altering the alkyl chain length disrupts the hydrogen-bonding network density, directly reducing anhydrous proton mobility at elevated temperatures. Furthermore, in biochemical assays targeting human thymidylate synthase (hTS), the exact three-carbon spacer is strictly required to match the spatial distance of the allosteric binding pocket; substituting with 1,4-butanediphosphonic acid drastically reduces binding affinity and structural stabilization [2].

Superior High-Temperature Proton Conductivity for Fuel Cell Membranes

In the development of high-temperature proton exchange membranes (HT-PEMs), maintaining conductivity without water is a critical procurement bottleneck. Comparative studies demonstrate that while standard Nafion membranes experience a rapid decline in proton conductivity at temperatures above 80 °C due to dehydration, anhydrous 1,3-propylenediphosphonic acid maintains a steady increase, reaching 50 mS cm⁻¹ at 200 °C [1]. This thermal and electrochemical stability makes it a superior dopant for fuel cells operating above the boiling point of water.

Evidence DimensionAnhydrous proton conductivity at elevated temperatures
Target Compound Data50 mS cm⁻¹ at 200 °C
Comparator Or BaselineNafion (rapidly declining conductivity above 80 °C)
Quantified DifferenceSustained 50 mS cm⁻¹ conductivity at 200 °C vs. functional failure in anhydrous conditions
ConditionsAnhydrous state, 200 °C operating temperature

Enables the engineering of HT-PEM fuel cells that operate efficiently without complex water management systems.

Enhanced Multi-Dentate Adsorption on Stainless Steel Surfaces

The efficacy of a surface modifier depends heavily on its binding strength to metal hardware. Chromatographic adsorption analyses on stainless steel surfaces reveal that 1,3-propylenediphosphonic acid exhibits significantly stronger adsorption compared to its monophosphonate analog, propylphosphonic acid [1]. The presence of the second acidic functional group facilitates multi-dentate binding, leading to substantially lower analyte recovery (indicating near-complete surface binding) at low mass loads. This confirms its capacity to form durable, passivating layers on metal oxides.

Evidence DimensionSurface adsorption affinity on stainless steel
Target Compound DataHigh adsorption (near-complete surface binding at low mass loads)
Comparator Or BaselinePropylphosphonic acid (lower adsorption / higher recovery)
Quantified DifferenceSignificantly stronger multi-dentate binding due to dual phosphonic acid groups
ConditionsLow mass load analysis on stainless steel hardware

Justifies the procurement of the diphosphonic acid for robust metal surface passivation and scale inhibition in industrial systems.

Chain-Length Specific Allosteric Inhibition of Human Thymidylate Synthase

In biochemical research targeting human thymidylate synthase (hTS), the precise spatial geometry of the inhibitor is strictly required. 1,3-Propanediphosphonic acid (PDPA) acts as a highly potent allosteric inhibitor, achieving an uncompetitive inhibition constant (Ki) of 0.26 μM [1]. When compared to homologs with different spacer lengths, such as 1,4-butanediphosphonic acid (BDPA), PDPA demonstrates markedly superior binding affinity. The three-carbon chain aligns the phosphonate groups with the phosphate/sulfate binding sites of the enzyme, a structural fit that longer or shorter chains cannot replicate.

Evidence DimensionInhibitory constant (Ki) against hTS
Target Compound DataKi = 0.26 μM (uncompetitive inhibition)
Comparator Or Baseline1,4-Butanediphosphonic acid (BDPA) (weaker inhibition)
Quantified DifferenceHighest binding affinity among aliphatic bisphosphonates tested
ConditionshTS enzyme assay, low concentration regime

Dictates the selection of the 3-carbon spacer over other bisphosphonates for hTS-targeted structural biology and drug discovery.

High-Temperature Proton Exchange Membranes (HT-PEMs)

Leveraging its ability to reach 50 mS cm⁻¹ at 200 °C in anhydrous conditions, propylenediphosphonic acid is utilized as a dopant or monomeric building block for advanced polymer electrolyte membranes. It is specifically chosen over Nafion for fuel cell applications that require operation above 100 °C without hydration systems [1].

Industrial Scale and Corrosion Inhibition

Based on its strong multi-dentate adsorption profile on stainless steel and metal oxides, this compound is integrated into industrial water treatment formulations. It outcompetes monophosphonates by forming resilient protective films that prevent scale deposition and metal degradation [2].

Allosteric Modulator Development for hTS

Due to its specific spatial fit and low Ki (0.26 μM), propylenediphosphonic acid serves as a primary biochemical probe in the development of non-active-site inhibitors for human thymidylate synthase in oncology research [3].

XLogP3

-3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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